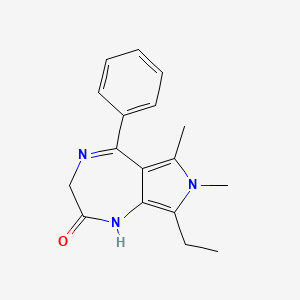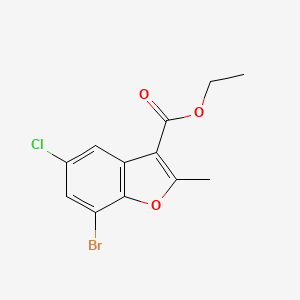![molecular formula C19H22N4O3 B13944191 Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- CAS No. 60568-54-9](/img/structure/B13944191.png)
Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- typically involves the diazotization of 2-(acetylamino)-4-(diethylamino)aniline followed by coupling with benzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group (N=N) can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The compound exerts its effects primarily through its azo group (N=N), which can interact with various molecular targets. The mechanism of action often involves the formation of reactive intermediates that can bind to proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its use as a dye or a therapeutic agent.
相似化合物的比较
Similar Compounds
- Benzoic acid, 2-(acetylamino)-
- Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-
- Benzoic acid, 2-(acetylamino)-, methyl ester
Uniqueness
Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- is unique due to its specific structural features, such as the presence of both acetylamino and diethylamino groups, which contribute to its distinct chemical properties and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
60568-54-9 |
|---|---|
分子式 |
C19H22N4O3 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
4-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H22N4O3/c1-4-23(5-2)16-10-11-17(18(12-16)20-13(3)24)22-21-15-8-6-14(7-9-15)19(25)26/h6-12H,4-5H2,1-3H3,(H,20,24)(H,25,26) |
InChI 键 |
KJWDSORZBMHXTG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)











![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)
